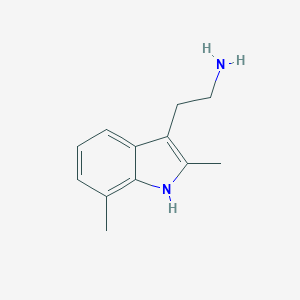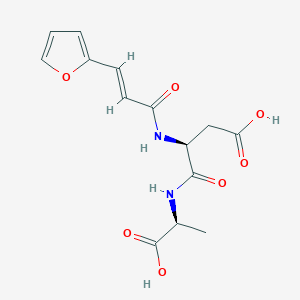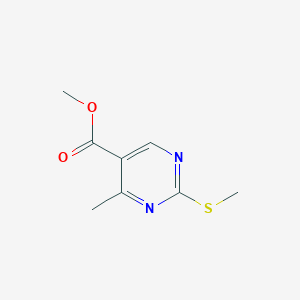![molecular formula C14H20N2O2 B185976 N-[2-(4-nitrophenyl)ethyl]cyclohexanamine CAS No. 5338-99-8](/img/structure/B185976.png)
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine, also known as N-Ethylhexedrone or Hexen, is a psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic stimulant that has gained popularity in the research community due to its potential applications in the field of neuroscience.
作用機序
N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine by the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which can result in increased dopamine signaling in the brain. This property makes it useful in the study of reward mechanisms and addiction in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone are not well understood. However, it is known to act as a stimulant and can lead to increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, increased energy, and increased sociability.
実験室実験の利点と制限
One advantage of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone is its potent dopamine reuptake inhibitory effects, which make it useful in the study of addiction and reward mechanisms in the brain. However, its potential for abuse and lack of understanding of its biochemical and physiological effects are limitations for lab experiments.
将来の方向性
Future research on N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone should focus on its potential applications in the treatment of addiction and other psychiatric disorders. It should also investigate its long-term effects on the brain and body, as well as its potential for abuse. Additionally, research should be conducted to develop more selective dopamine reuptake inhibitors that can be used as potential therapeutics with fewer side effects.
合成法
The synthesis of N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone involves the reaction of cyclohexanone with 4-nitrophenylacetic acid to form 4-nitrophenylcyclohexanone. This intermediate is then reduced with sodium borohydride to produce N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone. The purity of the final product can be improved through recrystallization using solvents such as ethanol or methanol.
科学的研究の応用
N-[2-(4-nitrophenyl)ethyl]cyclohexanaminerone has been studied for its potential applications in the field of neuroscience. It has been shown to act as a dopamine reuptake inhibitor, which means it can increase the level of dopamine in the brain. This property makes it useful in the study of addiction and reward mechanisms in the brain.
特性
CAS番号 |
5338-99-8 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
N-[2-(4-nitrophenyl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-8-6-12(7-9-14)10-11-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |
InChIキー |
PQZWWEGKFMAJDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1CCC(CC1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
その他のCAS番号 |
5338-99-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)


